4-(2H-1,3-Benzodioxol-5-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine
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Overview
Description
4-(2H-1,3-Benzodioxol-5-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine is a complex organic compound that features a benzodioxole ring, a methylfuran ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,3-Benzodioxol-5-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole and methylfuran intermediates, followed by their coupling with a pyrimidine derivative under specific conditions.
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Step 1: Preparation of Benzodioxole Intermediate
Reagents: Catechol, methylene chloride, and a base such as potassium carbonate.
Conditions: Reflux in methylene chloride with potassium carbonate to form the benzodioxole ring.
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Step 2: Preparation of Methylfuran Intermediate
Reagents: Furfural and methyl iodide.
Conditions: Alkylation of furfural with methyl iodide in the presence of a base like sodium hydride.
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Step 3: Coupling Reaction
Reagents: Benzodioxole intermediate, methylfuran intermediate, and a pyrimidine derivative.
Conditions: Coupling under palladium-catalyzed cross-coupling conditions, such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2H-1,3-Benzodioxol-5-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or alkyl halides for alkylation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
4-(2H-1,3-Benzodioxol-5-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science: Possible applications in the development of organic electronic materials or polymers.
Mechanism of Action
The mechanism of action of 4-(2H-1,3-Benzodioxol-5-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-(2H-1,3-Benzodioxol-5-yl)pyrimidin-2-amine
- 6-(5-methylfuran-2-yl)pyrimidin-2-amine
- 4-(2H-1,3-Benzodioxol-5-yl)-6-phenylpyrimidin-2-amine
Uniqueness
4-(2H-1,3-Benzodioxol-5-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine is unique due to the combination of the benzodioxole and methylfuran rings attached to the pyrimidine core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-9-2-4-13(22-9)12-7-11(18-16(17)19-12)10-3-5-14-15(6-10)21-8-20-14/h2-7H,8H2,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZNKDMHEHHWCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC(=NC(=C2)C3=CC4=C(C=C3)OCO4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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